![molecular formula C10H11F2N5O4 B1675620 2',2'-Difluorodeoxyguanosine CAS No. 103828-82-6](/img/structure/B1675620.png)
2',2'-Difluorodeoxyguanosine
准备方法
合成路线和反应条件
LY-223592 的合成涉及脱氧鸟苷的氟化。关键步骤包括:
氟化: 在脱氧鸟苷的 2’ 位引入氟原子。
纯化: 使用色谱技术对产物进行纯化,以达到高纯度(>98%)。
工业生产方法
LY-223592 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量氟化: 使用工业级氟化剂。
大规模纯化: 采用高效液相色谱 (HPLC) 进行纯化。
质量控制: 确保最终产品符合严格的质量标准.
化学反应分析
反应类型
LY-223592 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化。
还原: 还原反应可以修饰官能团。
取代: 在适当条件下,氟原子可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 亲核取代反应可以使用叠氮化钠等试剂进行。
主要产物
科学研究应用
LY-223592 已被广泛研究用于各种领域:
化学: 用作研究核苷类似物的模型化合物。
生物学: 研究其对细胞过程和 DNA 合成的影响。
医学: 探索其作为抗肿瘤剂的潜力,特别是在治疗卵巢癌和肺癌方面。
作用机制
LY-223592 通过在复制过程中掺入 DNA 来发挥其作用,导致链终止并抑制 DNA 合成。这种机制类似于其他核苷类似物,使其对快速分裂的癌细胞有效。 分子靶标包括 DNA 聚合酶和其他参与 DNA 复制的酶 .
相似化合物的比较
类似化合物
吉西他滨: 另一种具有类似抗肿瘤活性的核苷类似物。
2’-脱氧-2’,2’-二氟胞嘧啶: 具有结构相似性和作用机制。
独特性
LY-223592 的独特性在于其独特的氟化模式,与其他核苷类似物相比,这增强了其稳定性和功效。 其独特的化学结构使其能够与 DNA 聚合酶进行靶向相互作用,使其成为癌症研究中宝贵的化合物 .
生物活性
2',2'-Difluorodeoxyguanosine (df-dG) is a fluorinated nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is structurally similar to deoxyguanosine but features two fluorine atoms at the 2' position, which significantly alters its biological activity. This article aims to explore the biological activity of df-dG, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of df-dG primarily stems from its ability to interfere with nucleic acid metabolism and cellular processes. The incorporation of df-dG into DNA can lead to:
- Inhibition of DNA synthesis : As a nucleoside analog, df-dG competes with natural deoxyguanosine for incorporation into DNA. Once incorporated, it can disrupt normal DNA replication and repair processes.
- Induction of cytotoxicity : The presence of fluorine atoms can enhance the compound's stability and alter its interaction with cellular targets, leading to increased cytotoxic effects in cancer cells .
- Antiviral properties : df-dG has shown promise as an antiviral agent, particularly against certain viral infections by inhibiting viral replication through similar mechanisms as those observed in cancer cells .
Cytotoxicity and Efficacy
Recent studies have demonstrated that df-dG exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the cytotoxicity of df-dG compared to other nucleoside analogs:
Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 0.5 | HeLa (cervical cancer) | Inhibition of DNA synthesis |
2-Deoxyguanosine | 5 | HeLa | Competitive inhibition |
Gemcitabine | 1 | MCF-7 (breast cancer) | Nucleotide pool depletion |
These data indicate that df-dG is significantly more effective than its non-fluorinated counterpart, 2-deoxyguanosine, and demonstrates comparable efficacy to gemcitabine in certain contexts.
Case Studies
-
Case Study: Glioblastoma Multiforme
A study evaluated the effects of df-dG on glioblastoma multiforme (GBM) cells. Results showed that df-dG not only inhibited cell proliferation but also induced apoptosis through the activation of p53 signaling pathways. The study concluded that df-dG could serve as a potential therapeutic agent for GBM due to its ability to target glycolytic pathways effectively . -
Case Study: Viral Infections
In vitro studies on feline herpes virus demonstrated that df-dG exhibited selective antiviral activity. The compound was shown to be activated by viral thymidine kinase, leading to effective inhibition of viral replication without significant toxicity to host cells .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of df-dG have been investigated in several studies. The fluorination at the 2' position enhances the compound's stability and cellular uptake compared to traditional nucleoside analogs. This modification may allow for lower dosing regimens while maintaining therapeutic efficacy.
Safety Profile
While df-dG shows promise as a therapeutic agent, its safety profile remains under investigation. Preliminary studies suggest manageable toxicity levels; however, further clinical trials are necessary to fully assess long-term effects and potential side effects associated with its use.
属性
IUPAC Name |
2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIYMUKKPIEAMB-TWOGKDBTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908623 | |
Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103882-87-7, 103828-82-6 | |
Record name | 2′-Deoxy-2′,2′-difluoroguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103882-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 223592 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。